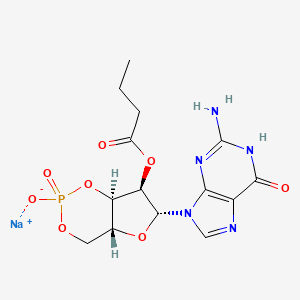

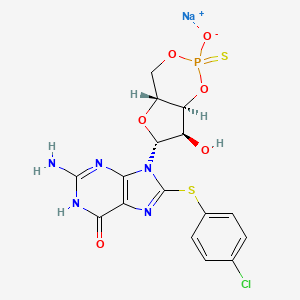

2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt

Descripción general

Descripción

2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is a chemical compound with the molecular formula C14H17N5NaO8P . It has a molecular weight of 437.28 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na].CCCC(=O)OC1C2OP(O)(=O)OCC2OC1n3cnc4C(=O)N=C(N)Nc34 . This indicates that the compound contains a guanosine moiety that is monobutyrylated at the 2’ position and cyclized to form a 3’,5’-cyclic monophosphate .Physical And Chemical Properties Analysis

This compound is a solid and should be stored at temperatures below -20°C . Its exact physical and chemical properties, such as solubility, melting point, and stability, are not specified in the available resources .Aplicaciones Científicas De Investigación

Cellular Signaling and Protein Phosphorylation

Cyclic nucleotides like cyclic GMP and their analogs, such as dibutyryl cyclic AMP, play significant roles in cellular signaling pathways, particularly in protein phosphorylation. In a study by Rapoport, Draznin, and Murad (1982), the effects of sodium nitroprusside and cyclic GMP analogs on protein phosphorylation in intact rat aorta were investigated, showing that cyclic GMP analogs can mimic the phosphorylation pattern induced by nitroprusside, suggesting a role in cellular signaling related to vascular relaxation (Rapoport, Draznin, & Murad, 1982).

Cell Division and Growth Regulation

Cyclic AMP and its derivatives have been shown to influence cell division and growth. Voorhees, Duell, and Kelsey (1972) found that dibutyryl cyclic AMP can inhibit epidermal cell division, suggesting a regulatory role in cellular growth processes (Voorhees, Duell, & Kelsey, 1972).

Enzyme Induction

The role of cyclic nucleotides in enzyme induction was explored by Griffin, Price, and Bazzell (1974), who investigated the effects of dibutyryl cyclic AMP and sodium butyrate on the induction of alkaline phosphatase in HeLa cells, highlighting the potential of cyclic AMP in modulating enzyme activity (Griffin, Price, & Bazzell, 1974).

Neuronal Differentiation

Cyclic AMP and its analogs have been implicated in neuronal differentiation processes. Tsuji et al. (1975) demonstrated that dibutyryl cyclic AMP could induce neuronal differentiation in vitro in a cell line derived from oat cell carcinoma of the lung, providing insights into the potential applications of cyclic nucleotides in neural research (Tsuji, Hayata, Sato, Shimosato, & Fukushima, 1975).

Morphological Transformations

Cyclic AMP derivatives have been shown to induce morphological transformations in cells. Hsie and Puck (1971) observed that treatment with dibutyryl adenosine cyclic 3':5'-monophosphate led to morphological changes in Chinese hamster ovary cells, suggesting a role in cell morphology and possibly in the regulation of cell specialization (Hsie & Puck, 1971).

Propiedades

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)26-10-9-6(4-24-28(22,23)27-9)25-13(10)19-5-16-8-11(19)17-14(15)18-12(8)21;/h5-6,9-10,13H,2-4H2,1H3,(H,22,23)(H3,15,17,18,21);/q;+1/p-1/t6-,9-,10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWDPPBOSPGNFH-CRDPPMACSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C3N=C(NC4=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1498477.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1498509.png)